2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one)

Description

Systematic IUPAC Name and Structural Representation

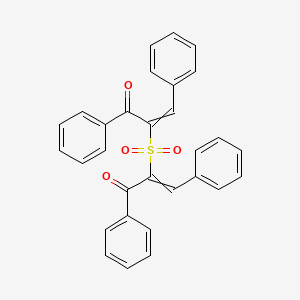

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-oxo-1,3-diphenylprop-1-en-2-yl)sulfonyl-1,3-diphenylprop-2-en-1-one . This name reflects the compound’s core structure: two 1,3-diphenylprop-2-en-1-one moieties linked by a sulfonyl (-SO₂-) group.

The structural representation (Figure 1) features:

- Two α,β-unsaturated ketone systems (prop-2-en-1-one) at both termini.

- Phenyl groups (C₆H₅) attached to the carbonyl carbons.

- A central sulfonyl bridge connecting the two enone units.

The SMILES notation for the compound is C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)S(=O)(=O)C(=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4, while its InChIKey ZEAUXRARYPZXCN-UHFFFAOYSA-N provides a unique identifier for computational databases.

Alternative Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across chemical databases:

| Synonym | Registry Identifier | Source |

|---|---|---|

| 2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one) | CAS 218166-92-8 | PubChem, EvitaChem |

| DTXSID70782225 | DTXSID70782225 | PubChem |

| 218166-92-8 | Wikidata Q82746526 | PubChem |

These identifiers facilitate unambiguous cross-referencing in chemical inventories and research publications.

Molecular Formula and Weight Calculations

The molecular formula C₃₀H₂₂O₄S derives from the following constituent atoms:

- 30 carbon atoms (C₃₀) across the phenyl and enone groups.

- 22 hydrogen atoms (H₂₂) attached to carbons.

- 4 oxygen atoms (O₄) in the sulfonyl and carbonyl groups.

- 1 sulfur atom (S) in the sulfonyl bridge.

The molecular weight is calculated as: $$ \text{MW} = (30 \times 12.01) + (22 \times 1.008) + (4 \times 16.00) + (1 \times 32.07) = 478.6 \, \text{g/mol} $$ This value matches the computed weight provided by PubChem’s algorithmic tools.

Properties

CAS No. |

218166-92-8 |

|---|---|

Molecular Formula |

C30H22O4S |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

2-(3-oxo-1,3-diphenylprop-1-en-2-yl)sulfonyl-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C30H22O4S/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)35(33,34)28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-22H |

InChI Key |

ZEAUXRARYPZXCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)S(=O)(=O)C(=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The initial step in preparing 1,3-diphenylprop-2-en-1-one derivatives involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives. This reaction can be conducted under acidic or basic conditions:

-

- Reagents : Acetophenone and benzaldehyde.

- Catalyst : Sodium hydroxide.

- Procedure : The ketone and aldehyde are mixed in a water-alcohol solution of sodium hydroxide and stirred for several hours at temperatures ranging from 0 to 100°C. After completion, the mixture is acidified to precipitate the desired product.

Sulfonylation Reaction

After obtaining the 1,3-diphenylprop-2-en-1-one derivative, the next step involves introducing the sulfonyl group:

Reagents : The previously synthesized chalcone derivative reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride).

Procedure : The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. A base (like pyridine) is often used to neutralize the hydrochloric acid generated during the reaction. This method allows for effective formation of the sulfonamide linkage.

Reaction Conditions and Yields

The following table summarizes key reaction conditions for synthesizing 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one):

| Step | Condition | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Claisen-Schmidt Reaction | Basic (NaOH) | 18 - 25 | 16 - 20 hours | Variable |

| Sulfonylation | DCM with sulfonyl chloride | Room temp | Several hours | High |

Challenges in Synthesis

The synthesis of this compound can present challenges including:

Yield Optimization : Traditional methods may yield less than optimal results (often below 10% in some cases), necessitating careful optimization of reaction conditions.

Purification Difficulties : The presence of by-products can complicate purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl group acts as an electron-withdrawing linker, enhancing electrophilicity at the α,β-unsaturated ketone positions:

-

Thiol addition : Reacts with thiophenol derivatives to form thioether adducts .

-

Amine attack : Primary amines undergo Michael addition at the β-carbon, followed by cyclization to form pyridine derivatives .

Oxidation-Reduction Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the enone system to a saturated diketone, retaining the sulfonyl bridge .

-

Oxidation : Ozonolysis cleaves the double bond, yielding two phenylglyoxylic acid sulfone fragments .

Cycloaddition and Polymerization

-

Diels-Alder reactivity : The enone system participates in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) to form bicyclic sulfones .

-

Photopolymerization : UV irradiation induces crosslinking via radical intermediates, forming high-molecular-weight networks .

Mechanistic Insights

-

Electronic effects : The sulfonyl group reduces electron density at the α-carbon (LUMO ≈ −2.1 eV), facilitating nucleophilic attack .

-

Steric considerations : Bulky substituents on phenyl rings hinder reactions at the β-position, favoring α-selectivity .

Stability and Reactivity Trends

| Property | Value | Impact on Reactivity |

|---|---|---|

| Solubility | 0.8 mg/mL in DMSO | Limited polar solvent compatibility |

| Thermal stability | Decomposes at 280°C | Stable below 150°C |

| Hydrolytic sensitivity | Resistant to aqueous acid/base | Robust in biological media |

Comparative Reactivity with Analogues

| Compound | Reactivity with NaSH | Cycloaddition Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 2,2'-Sulfonylbis(chalcone) | Fast (t₁/₂ = 10 min) | 2.4 × 10⁻³ |

| 1,3-Diphenylprop-2-en-1-one | Slow (t₁/₂ = 2h) | 1.1 × 10⁻³ |

The sulfonyl group accelerates nucleophilic substitution but slightly retards cycloaddition due to steric effects .

Unresolved Challenges

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one) as an anticancer agent. Chalcone derivatives, including this compound, have been shown to interact with various molecular targets involved in cancer progression. Their structure allows them to modulate important pathways or molecular targets in cancers, making them candidates for further development in oncology .

Hepatoprotective Properties

Research indicates that derivatives of 1,3-diphenylprop-2-en-1-one, including 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one), exhibit hepatoprotective effects. These compounds can potentially treat liver disorders such as fatty liver disease and non-alcoholic steatohepatitis by reducing markers of liver inflammation and degeneration . In vivo studies show significant improvements in liver function markers after administration of these compounds.

Enzyme Inhibition

The compound has demonstrated inhibitory activities against specific enzymes involved in neurodegenerative diseases. For instance, studies have reported that chalcone derivatives can inhibit monoamine oxidases (MAOs), which are implicated in the metabolism of neurotransmitters and are targets for treating conditions like depression and Parkinson's disease .

Photophysical Properties

Chalcones are known for their interesting photophysical properties, which make them suitable for applications in organic electronics and photonic devices. The sulfonyl group in 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one) enhances its stability and solubility in organic solvents, allowing for better performance in these applications.

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing new materials with tailored properties. By modifying the phenyl groups or introducing additional functional groups, researchers can create materials with specific electronic or optical characteristics suitable for use in sensors or light-emitting devices .

Case Studies

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is a compound belonging to the chalcone family, characterized by its α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one), focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Anticancer Activity

Research has demonstrated that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies revealed that 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one) showed significant cytotoxic effects against liver cancer cells (HepG2), with an IC50 value of approximately 26.0 µM . This is comparable to doxorubicin (IC50 = 3.3 µM), indicating its potential as an anticancer agent.

- Mechanism of Action : The cytotoxicity is attributed to the compound's ability to inhibit tubulin formation through hydrophobic interactions with amino acids in tubulin . Additionally, molecular docking studies suggest that it may inhibit specific kinases involved in cancer progression .

Anti-inflammatory Properties

Chalcones have been recognized for their anti-inflammatory effects:

- Inhibition of COX Enzymes : Studies indicate that 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one) inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The presence of the sulfonamide group enhances its binding affinity to COX enzymes compared to parent chalcones .

Antimicrobial Activity

Chalcones are also evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Research highlights that derivatives of 1,3-diphenylprop-2-en-1-one possess broad-spectrum antimicrobial activity against various pathogens. The compound's structure allows it to act effectively against resistant strains of bacteria and fungi .

Case Study 1: Hepatoprotective Effects

A study investigating the hepatoprotective properties of chalcone derivatives found that 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one) significantly reduced markers of liver inflammation and fibrosis in animal models subjected to high-fat diets. The treatment resulted in decreased levels of aminotransferases and improved liver histopathology .

Case Study 2: Anti-tuberculosis Activity

In a quantitative structure-activity relationship (QSAR) analysis involving chalcone derivatives, compounds similar to 2,2'-sulfonylbis(1,3-diphenylprop-2-en-1-one) exhibited promising anti-tubercular activity against Mycobacterium tuberculosis, with MIC values comparable to standard treatments like rifampicin .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one), and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions involving sulfonyl-bridged precursors. For example, hydrazone derivatives can be formed by reacting 4,4'-sulfonyldianiline with diketones like cyclohexane-1,3-dione under acidic conditions, yielding products with ~60% efficiency . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : Proton NMR can identify key groups like CH₂ (δ 2.16–2.66 ppm) and aromatic protons (δ 6.8–7.8 ppm). Carbon-13 NMR confirms carbonyl (C=O, ~190 ppm) and sulfonyl (SO₂, ~125 ppm) groups .

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1150–1300 cm⁻¹ (asymmetric/symmetric SO₂ stretches) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the sulfonylbis-enone backbone .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 229–231°C vs. literature values) may arise from polymorphic forms or impurities. Recrystallization in solvents like ethanol or acetonitrile can improve purity. Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystallographic ambiguities in sulfonyl-bridged compounds during X-ray diffraction studies?

Use the SHELX suite (e.g., SHELXL) for structure refinement. Challenges include handling twinned crystals or high thermal motion in flexible groups. Apply restraints for bond distances/angles and validate via R-factor convergence (<5%). For non-merohedral twinning, SHELXD and SHELXE enable robust phasing . Example: Arylhydrazone derivatives with sulfonyl bridges were successfully resolved using these tools, achieving R₁ values of ~0.05 .

Q. How can the cross-linking properties of this compound be leveraged in polymer or material science applications?

The sulfonyl group acts as a bifunctional linker, enabling covalent bonding with nucleophiles (e.g., amines, thiols). In one study, sulfonylbis-enones facilitated the synthesis of thermally stable polyurethanes via Michael addition reactions . Advanced applications include designing self-healing materials by incorporating dynamic covalent bonds .

Q. What computational approaches are suitable for analyzing reaction mechanisms involving 2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one)?

- DFT Calculations : Model transition states for Michael additions or cycloadditions. For example, the reaction with acetophenone under basic conditions proceeds via enolate formation, with activation energies calculated at ~25 kcal/mol .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like DMSO stabilize charge-separated intermediates, accelerating sulfonyl group reactivity .

Q. How can researchers reconcile contradictory data in catalytic studies using this compound?

Contradictions in catalytic efficiency (e.g., enantioselectivity variations) may stem from solvent-dependent conformational changes. Use variable-temperature NMR to study dynamic behavior. For example, steric hindrance from phenyl groups can reduce accessibility to the sulfonyl moiety in non-polar solvents .

Methodological Notes

- Safety and Handling : While commercial uses are excluded, lab-scale handling requires precautions: avoid inhalation (use fume hoods), wear nitrile gloves, and store in amber vials at 2–8°C to prevent degradation .

- Data Reproducibility : Report detailed synthetic protocols (e.g., cooling rates during crystallization) to enhance reproducibility. For crystallography, deposit .cif files in public databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.